molecular formula C8H8ClN5 B13112881 4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine

4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine

Cat. No.: B13112881
M. Wt: 209.63 g/mol
InChI Key: WWQRLEMWZNOQKO-UHFFFAOYSA-N
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Description

4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an amine group linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine typically involves a multi-step process. One common method includes the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by the displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions. The intermediate N-formyl compound is then hydrolyzed in situ to yield the final product .

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
  • 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-amine
  • 4-chloro-N-(1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine

Uniqueness

4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyrazole ring and the chloro group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

Molecular Formula

C8H8ClN5

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-N-(2-methylpyrazol-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C8H8ClN5/c1-14-7(3-5-11-14)13-8-10-4-2-6(9)12-8/h2-5H,1H3,(H,10,12,13)

InChI Key

WWQRLEMWZNOQKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)Cl

Origin of Product

United States

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